molecular formula C12H19NO2 B2367744 N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide CAS No. 2411310-73-9

N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide

Cat. No.: B2367744
CAS No.: 2411310-73-9
M. Wt: 209.289
InChI Key: SPZOKQMDQLNMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group attached to a cyclopentyl ring and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide typically involves the reaction of an ethoxycyclopentylmethylamine with a but-2-ynoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated amides

    Substitution: Various substituted amides and ethers

Scientific Research Applications

N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The ethoxy and cyclopentyl groups play a crucial role in modulating the compound’s activity by influencing its binding interactions and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methoxycyclopentyl)methyl]but-2-ynamide
  • N-[(1-Ethoxycyclohexyl)methyl]but-2-ynamide
  • N-[(1-Ethoxycyclopentyl)methyl]prop-2-ynamide

Uniqueness

N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the cyclopentyl ring provides structural rigidity and stability. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-ethoxycyclopentyl)methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-7-11(14)13-10-12(15-4-2)8-5-6-9-12/h4-6,8-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZOKQMDQLNMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)CNC(=O)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.